Valine, N-(2-bromobenzoyl)-, methyl ester
Overview
Description
Valine, N-(2-bromobenzoyl)-, methyl ester is an organic compound with the molecular formula C13H16BrNO3 and a molecular mass of 314.17 g/mol . This compound is a derivative of valine, an essential amino acid, and features a bromobenzoyl group attached to the nitrogen atom of valine, with a methyl ester group at the carboxyl end.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valine, N-(2-bromobenzoyl)-, methyl ester typically involves the acylation of valine with 2-bromobenzoyl chloride, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale acylation and esterification reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Valine, N-(2-bromobenzoyl)-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction:
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Valine, N-(2-bromobenzoyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of Valine, N-(2-bromobenzoyl)-, methyl ester is not well-documented. its effects are likely related to its ability to interact with biological molecules through its bromobenzoyl and ester groups. These interactions could involve binding to proteins or other macromolecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
Valine, N-(2-bromobenzoyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Valine, N-(2-chlorobenzoyl)-, methyl ester: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Valine, N-(2-bromobenzoyl)-, methyl ester is unique due to the presence of the bromobenzoyl group, which can participate in specific chemical reactions and interactions that are not possible with other halogenated derivatives.
Properties
IUPAC Name |
methyl 2-[(2-bromobenzoyl)amino]-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8(2)11(13(17)18-3)15-12(16)9-6-4-5-7-10(9)14/h4-8,11H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFWBCAJWLQQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271254 | |
Record name | Valine, N-(2-bromobenzoyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1397003-17-6 | |
Record name | Valine, N-(2-bromobenzoyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1397003-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valine, N-(2-bromobenzoyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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